ES 936 is identified with the DrugBank accession number DB02400. It is notable for its role as an inhibitor of NAD(P)H dehydrogenase (quinone) 1, an enzyme that plays a critical role in cellular redox state regulation and quinone detoxification . This classification situates ES 936 within the broader context of compounds used in biochemical research and potential therapeutic applications.
The synthesis of ES 936 involves several key steps, although specific synthetic routes are not extensively detailed in the literature. Generally, compounds in the nitrophenyl ether class can be synthesized through methods such as:
While precise parameters for temperature, pressure, and reaction times are not explicitly documented for ES 936, typical reactions in this class may occur at elevated temperatures (e.g., 60-120°C) and require careful control of pH to optimize yields and minimize by-products .
The molecular structure of ES 936 can be represented by its chemical formula . The structural features include:
ES 936 is primarily studied for its interactions with biological molecules rather than traditional organic reactions. Key reactions include:
The compound's effects on cellular pathways suggest that it may influence various signaling cascades, particularly those involving reactive oxygen species .
The mechanism of action of ES 936 involves its role as an inhibitor of NAD(P)H dehydrogenase (quinone) 1. This enzyme catalyzes the two-electron reduction of quinones to hydroquinones using NADH or NADPH as electron donors. The inhibition leads to:
This duality in action suggests that ES 936 may have complex effects depending on cellular context and conditions.
ES 936 exhibits several notable physical and chemical properties:
These properties are essential for determining how ES 936 can be utilized in laboratory settings and potential therapeutic applications .
ES 936 has potential applications primarily in scientific research rather than clinical settings due to its experimental status. Notable applications include:
ES 936 emerged in the early 2000s as a rationally designed solution to the off-target effects plaguing quinone biology research. Initial studies characterized it as a mechanism-based inhibitor (suicide substrate) of NQO1, requiring enzymatic activation for function. Unlike competitive inhibitors, ES 936 exploits NQO1’s catalytic mechanism:
Mass spectrometry confirmed a +218 Da mass shift in NQO1 after ES 936 exposure, corresponding to adduct formation. X-ray crystallography further visualized the inhibitor’s orientation within the active site, confirming covalent modification [7]. This mechanism underpins its exceptional biochemical efficiency:
Table 1: Kinetic Parameters of ES 936 Inhibition
Parameter | Value | Significance |
---|---|---|
Partition Ratio | 1.40 ± 0.03 | Indicates high efficiency (near 1:1 inactivation) |
IC₅₀ (Cellular NQO1) | 25–100 nM | 1,000-fold lower than dicoumarol |
Inactivation Time | <30 min (95% at 100 nM) | Rapid, cofactor-dependent blockade |
Recovery of Activity | Cell line-dependent | Requires new protein synthesis |
ES 936’s specificity and potency have made it indispensable for validating NQO1’s roles in cellular redox regulation, chemoprotection, and cancer metabolism:
ES 936 addresses major limitations of dicoumarol, the classical NQO1 inhibitor, offering transformative advantages for redox biology:
Table 2: ES 936 vs. Dicoumarol: Key Comparative Advantages
Property | ES 936 | Dicoumarol | Research Impact |
---|---|---|---|
Mechanism | Irreversible, mechanism-based | Competitive, reversible | Eliminates substrate competition artifacts |
Potency | IC₅₀ = 25–100 nM | IC₅₀ = 10–50 µM | Reduces off-target effects at working doses |
Specificity | No inhibition of other reductases | Inhibits carbonyl reductase, GR, TR | Avoids confounding redox perturbations |
Cellular Stability | Stable >2 h in media | Rapid metabolism/instability | Ensures sustained target engagement |
Interpretability | Uniform inhibition across substrates | Substrate-dependent IC₅₀ shifts | Standardizes NQO1 contribution assays |
Key research applications enabled by these advantages include:
Table 3: Commercial Availability and Research Formulations
Supplier | Catalog Number | Purity | Price (10 mg) | Formats |
---|---|---|---|---|
TRC Chemicals | E658953 | >95% | $185 | Solid, solution |
ApexBio Technology | B5514 | >98% | $234 | Solid |
USBiological | 448441 | >95% | $453 | Solid |
American Custom Chemicals | API0010300 | 95% | $794.36 | Solid |
Concluding Remarks
ES 936 represents a paradigm shift in quinone pharmacology, overcoming the limitations of dicoumarol through its mechanism-based design. Its irreversible action, nanomolar potency, and selectivity have solidified its role in defining NQO1’s contributions to cancer metabolism, oxidative stress responses, and p53 regulation. While emerging evidence of NQO1-independent effects (e.g., p38 MAPK activation, thioredoxin reductase inhibition) necessitates cautious interpretation, these properties also reveal new dimensions of indolequinone biology. As a commercially available tool, ES 936 continues to enable rigorous, reproducible investigation of redox pathways across diverse disease models.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7